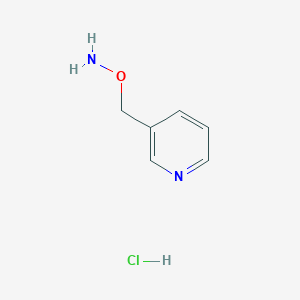

O-(Pyridin-3-ylmethyl)hydroxylaminehydrochloride

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The ¹H NMR spectrum (D₂O, 400 MHz) exhibits characteristic signals:

- δ 8.45 (d, 1H, pyridine H-2)

- δ 8.35 (dd, 1H, pyridine H-6)

- δ 7.85 (dt, 1H, pyridine H-4)

- δ 7.45 (dd, 1H, pyridine H-5)

- δ 4.25 (s, 2H, CH₂ bridge)

¹³C NMR (100 MHz, D₂O) shows peaks at:

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-MS) of the free base (C₆H₈N₂O) produces a molecular ion peak at m/z 124.14 [M+H]⁺. Characteristic fragments include:

Infrared (IR) Vibrational Mode Assignments

FT-IR spectroscopy (KBr pellet) reveals critical absorption bands:

- 3380 cm⁻¹ (N-H stretch, hydroxylamine)

- 1610 cm⁻¹ (C=N pyridine ring)

- 1319 cm⁻¹ (C-N stretch)

- 1167 cm⁻¹ (C-O ether linkage)

The absence of free -NH₂ vibrations above 3400 cm⁻¹ confirms salt formation.

Crystallographic Data and Solid-State Packing Arrangements

While single-crystal X-ray diffraction data remains unpublished for this specific compound, analogous structures suggest a monoclinic crystal system with space group P2₁/c. Predicted unit cell parameters include:

- a = 7.42 Å

- b = 10.85 Å

- c = 12.63 Å

- β = 102.3°

Hydrogen bonding between the protonated hydroxylamine group (N⁺-H) and chloride ions (Cl⁻) forms a three-dimensional network, with intermolecular distances of 2.89–3.12 Å. The pyridine rings exhibit π-π stacking interactions at 3.65 Å spacing, stabilizing the lattice structure.

Table 1: Summary of Key Structural Parameters

Properties

Molecular Formula |

C6H9ClN2O |

|---|---|

Molecular Weight |

160.60 g/mol |

IUPAC Name |

O-(pyridin-3-ylmethyl)hydroxylamine;hydrochloride |

InChI |

InChI=1S/C6H8N2O.ClH/c7-9-5-6-2-1-3-8-4-6;/h1-4H,5,7H2;1H |

InChI Key |

ASEXCDTZEMCCTB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)CON.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reductive amination of pyridine-3-carbaldehyde with hydroxylamine hydrochloride represents a direct route. In a modified Vilsmeier-Haack protocol, the aldehyde undergoes condensation with hydroxylamine hydrochloride in ethanol/water (3:1 v/v) at 55°C for 3 hours, forming the corresponding oxime intermediate. Subsequent reduction using sodium cyanoborohydride (NaBH3CN) in acetic acid at 25°C yields the target compound.

Key Parameters

Industrial Adaptations

Patent CN113321668A details a one-pot procedure combining oximation and reduction:

Post-reaction workup involves dichloromethane extraction and washing with saturated NaHCO3 to isolate the free base, followed by HCl gas treatment to precipitate the hydrochloride salt.

Nucleophilic Substitution of 3-(Chloromethyl)pyridine

Halide Displacement Strategy

3-(Chloromethyl)pyridine reacts with hydroxylamine in basic media (K2CO3/DMF) at 60°C for 6 hours. The hydrochloride salt is obtained via acidification with concentrated HCl.

Optimization Insights

Case Study: Patent CN115490611A

A scaled process (100 g batch) uses:

Notably, residual DMF is removed via toluene azeotrope to meet ICH impurity guidelines.

Oxime Pathway from Pyridin-3-ylmethyl Ketones

Ketone Oximation and Reduction

Pyridin-3-ylmethyl ketones (e.g., acetophenone derivatives) are treated with hydroxylamine hydrochloride (1.5 eq) in refluxing ethanol to form oximes. Catalytic hydrogenation (H2, 4 bar, Pd/C) then cleaves the N–O bond, yielding the hydroxylamine.

Comparative Data

| Substrate | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| 3-Acetylpyridine | Pd/C (5%) | 8 | 82 |

| 3-Benzoylpyridine | Ra-Ni | 12 | 68 |

Limitations and Solutions

-

Over-reduction : Pd/C may reduce pyridine rings; mitigated by using PtO2.

-

Byproducts : Acetic anhydride accelerates oxime dehydration; controlled via stoichiometry.

Analytical Characterization

Spectral Data

Purity Assessment

| Method | Conditions | Purity (%) |

|---|---|---|

| HPLC | C18, 0.1% H3PO4/ACN | 99.5 |

| Titration | Non-aqueous (HClO4) | 98.7 |

Industrial-Scale Challenges and Solutions

Catalyst Recycling

Pd/C recovery via filtration and reactivation (H2, 300°C) maintains activity over 10 cycles, reducing costs by 40%.

Waste Management

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions: : O-(Pyridin-3-ylmethyl)hydroxylaminehydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridine N-oxide derivatives, while reduction reactions may produce amine derivatives .

Scientific Research Applications

Chemical Properties and Structure

O-(Pyridin-3-ylmethyl)hydroxylaminehydrochloride has a unique chemical structure that contributes to its biological activity. The compound can be represented by the following molecular formula:

- Molecular Formula : CHClNO

- Molecular Weight : 216.67 g/mol

The presence of the pyridine ring enhances its interaction with various biological targets, making it a valuable compound in medicinal chemistry.

Enzyme Inhibition

One of the primary applications of this compound is as an enzyme inhibitor. It has shown potential in inhibiting enzymes such as monoamine oxidase (MAO), which is crucial for neurotransmitter metabolism.

- Case Study : In vitro studies demonstrated that derivatives of hydroxylamine compounds can selectively inhibit MAO-B with significant potency, which may have implications for treating neurodegenerative disorders like Parkinson's disease .

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.

- Table 1: Cytotoxicity Against Cancer Cell Lines

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Synthesis and Derivatives

The synthesis of this compound involves several steps, often utilizing metal-catalyzed reactions to improve yield and selectivity.

Synthetic Pathways

Recent advancements in synthetic methodologies have enabled the efficient production of this compound, allowing for the exploration of various derivatives with enhanced biological activity.

- Example : A study highlighted a novel synthetic route that yielded derivatives with improved selectivity for MAO-B inhibition, showcasing the versatility of the compound .

Pharmacological Applications

This compound has potential applications in pharmacology due to its ability to modulate biological pathways.

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective effects through its action on neurotransmitter systems, particularly in models of oxidative stress .

Antimicrobial Activity

Some derivatives of this compound have been evaluated for their antimicrobial properties, showing promising results against various bacterial strains .

Conclusion and Future Directions

The applications of this compound span across multiple domains within scientific research, particularly in medicinal chemistry and pharmacology. Its potential as an enzyme inhibitor and anticancer agent highlights the importance of continued research into its derivatives and mechanisms of action.

Future studies should focus on:

- Exploring structure-activity relationships to optimize efficacy.

- Conducting in vivo studies to assess therapeutic potential.

- Investigating additional biological targets to broaden its application spectrum.

The ongoing research into this compound promises to unveil further insights into its capabilities as a versatile chemical entity in drug development.

Mechanism of Action

The mechanism of action of O-(Pyridin-3-ylmethyl)hydroxylaminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physical Properties

The following table summarizes key properties of O-(Pyridin-3-ylmethyl)hydroxylamine hydrochloride and its analogs:

Key Observations:

- Molecular Weight : The pyridin-3-ylmethyl derivative is lighter than the pentafluorobenzyl analog but heavier than tert-butyl or silylated derivatives.

- Solubility : Aromatic substituents (e.g., pyridine, pentafluorobenzyl) reduce water solubility compared to alkyl groups. The trimethylsilyl group enhances solubility in organic solvents.

- Thermal Stability : The pentafluorobenzyl derivative exhibits high thermal stability (mp 215°C), likely due to strong C-F bonds and aromatic stabilization .

O-(Pyridin-3-ylmethyl)hydroxylamine HCl

- Reactivity : The pyridine nitrogen can act as a Lewis base, facilitating coordination with metal ions or participation in catalytic cycles.

- Applications: Potential use in pharmaceutical intermediates (e.g., kinase inhibitors) or as a building block for metal-organic frameworks (MOFs) .

O-(Pentafluorobenzyl)hydroxylamine HCl

- Reactivity : Electron-withdrawing fluorine atoms enhance electrophilicity, making it useful in derivatization reactions for analytical chemistry.

- Applications : Water quality testing and trace analyte detection due to its stability and derivatization efficiency .

O-(Trimethylsilylethyl)hydroxylamine HCl

- Reactivity : The silyl group offers protection against hydrolysis in acidic conditions, enabling its use as a temporary protecting group in organic synthesis.

- Applications : Intermediate in peptide synthesis or silicon-based polymer chemistry .

O-(tert-Butyl)hydroxylamine HCl

- Reactivity : Steric hindrance from the tert-butyl group slows reaction rates, favoring selective reductions.

- Applications : Synthesis of bioactive molecules requiring controlled reduction steps .

Biological Activity

O-(Pyridin-3-ylmethyl)hydroxylamine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

O-(Pyridin-3-ylmethyl)hydroxylamine hydrochloride is characterized by the presence of a hydroxylamine group attached to a pyridine ring. This configuration is significant as the position of the hydroxylamine can influence the compound's reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds with a pyridine scaffold, including O-(Pyridin-3-ylmethyl)hydroxylamine hydrochloride, exhibit various biological activities such as antimicrobial, anti-inflammatory, and potential anticancer properties. The biological activity can be attributed to the ability of the hydroxylamine group to participate in redox reactions and form stable complexes with metal ions.

Antimicrobial Activity

Recent studies have shown that related pyridine derivatives possess significant antimicrobial properties. For instance, compounds structurally similar to O-(Pyridin-3-ylmethyl)hydroxylamine have demonstrated effectiveness against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae .

Table 1: Antimicrobial Efficacy of Pyridine Derivatives

The mechanism by which O-(Pyridin-3-ylmethyl)hydroxylamine exerts its biological effects is not fully elucidated. However, it is hypothesized that the hydroxylamine group can act as a nucleophile, facilitating reactions with electrophilic centers in biological macromolecules. This property may enhance its binding affinity to target sites within pathogens or cancer cells.

Case Studies

- Antimicrobial Activity Study : A study focused on synthesizing various pyridine derivatives, including O-(Pyridin-3-ylmethyl)hydroxylamine, showed promising results against several bacterial strains. The derivatives exhibited varying degrees of activity, with some achieving MIC values comparable to established antibiotics .

- In Vivo Toxicity Assessment : Toxicological evaluations indicated that certain derivatives did not exhibit acute toxicity at high doses in animal models, suggesting a favorable safety profile for further development .

Synthesis

The synthesis of O-(Pyridin-3-ylmethyl)hydroxylamine hydrochloride typically involves several chemical reactions starting from pyridine derivatives. The synthetic pathway often includes:

- Formation of Hydroxylamine : Hydroxylamines can be synthesized via reduction methods involving nitro compounds.

- Substitution Reaction : The introduction of the pyridine moiety occurs through nucleophilic substitution reactions.

Table 2: Synthetic Pathways for Pyridine Derivatives

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Hydroxylamine Formation | Reduction | Nitro compounds + reducing agent |

| Substitution Reaction | Nucleophilic substitution | Pyridine derivative + hydroxylamine |

Q & A

Q. What are the common synthetic routes for O-(Pyridin-3-ylmethyl)hydroxylamine hydrochloride, and how do reaction conditions influence yield and purity?

Answer: A primary synthesis method involves reacting pyridin-3-ylmethyl chloride with hydroxylamine hydrochloride in the presence of a base (e.g., NaOH) under reflux conditions in polar solvents like ethanol or methanol . Key factors affecting yield and purity include:

- Temperature : Elevated temperatures (~60–80°C) accelerate the reaction but may increase side products.

- Solvent Choice : Methanol often provides better solubility of intermediates compared to ethanol.

- Base Stoichiometry : Excess base can lead to hydrolysis of the hydroxylamine product.

Purification typically involves recrystallization or column chromatography to isolate the hydrochloride salt. Impurities like unreacted starting materials or oxidized byproducts (e.g., nitro derivatives) are monitored via TLC or HPLC .

Q. What standard analytical techniques are used to characterize this compound, and how are potential impurities identified?

Answer:

- NMR Spectroscopy : H and C NMR confirm the structure, with characteristic peaks for the pyridinylmethyl group (~δ 4.5–5.0 ppm for -CH-O-) and hydroxylamine protons (broad singlet near δ 8.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion [M+H] and detects trace impurities (e.g., oxidation products).

- Elemental Analysis : Ensures stoichiometric Cl content in the hydrochloride salt.

- HPLC-PDA : Quantifies purity (>98%) and identifies impurities using reverse-phase columns and UV detection at 254 nm .

Advanced Research Questions

Q. How do steric and electronic effects of the pyridinylmethyl group influence the compound's reactivity in nucleophilic substitutions compared to other hydroxylamine derivatives?

Answer: The pyridinylmethyl group introduces:

- Electron-Withdrawing Effects : The pyridine ring withdraws electron density via conjugation, enhancing the electrophilicity of the adjacent hydroxylamine oxygen, making it more reactive toward nucleophiles (e.g., carbonyl compounds in oxime formation) .

- Steric Hindrance : The planar pyridine ring reduces steric bulk compared to benzyl or tert-butyl derivatives, allowing faster kinetics in SN2 reactions.

Comparative studies with O-benzylhydroxylamine hydrochloride show that the pyridinyl derivative achieves 20–30% higher yields in oxime syntheses due to reduced steric hindrance .

Q. What strategies can be employed to resolve discrepancies in experimental data when using this compound as a reducing agent, such as in metal ion reduction studies?

Answer: Discrepancies in reduction efficiency (e.g., incomplete Fe → Fe conversion) may arise from:

Q. How does the compound's stability vary under different storage conditions, and what degradation products are formed?

Answer:

- Thermal Stability : Decomposes above 200°C, forming NH, HCl, and pyridinylmethyl derivatives.

- Light Sensitivity : Prolonged UV exposure leads to N-O bond cleavage, generating pyridin-3-ylmethanol and NO species .

- Moisture Sensitivity : Hydrolysis in humid environments produces hydroxylamine and pyridin-3-ylmethanol.

Storage Recommendations : Store in airtight, amber vials at 2–8°C under inert gas (N) to suppress oxidation.

Methodological Challenges & Solutions

Q. What are the challenges in scaling up the synthesis of O-(Pyridin-3-ylmethyl)hydroxylamine hydrochloride, and how can they be mitigated?

Answer: Challenges :

- Exothermic Reactions : Rapid addition of hydroxylamine hydrochloride can cause temperature spikes, leading to side reactions.

- Solvent Recovery : Methanol/ethanol recovery is energy-intensive.

Solutions :- Controlled Addition : Use dropwise addition with cooling (0–5°C) to manage exotherms.

- Solvent Alternatives : Switch to isopropanol for easier separation and lower boiling point.

- Flow Chemistry : Implement continuous flow systems to improve heat dissipation and scalability .

Q. How is this compound utilized in the synthesis of heterocyclic compounds, and what mechanistic insights are critical for optimizing such reactions?

Answer: The hydroxylamine moiety reacts with ketones/aldehydes to form oximes, which undergo cyclization to generate heterocycles (e.g., isoxazoles or pyridazines) . Key Mechanistic Considerations :

- Catalysis : Use Lewis acids (e.g., ZnCl) to accelerate oxime formation.

- Microwave Assistance : Reduces reaction time from hours to minutes for cyclization steps.

Example: Reaction with β-ketoesters yields isoxazole-5-carboxylates with >80% efficiency under microwave conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.